Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde structure
93957-50-7 structure
Nombre del producto:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Número CAS:93957-50-7
MF:C20H18FNO
Megavatios:307.36142873764
MDL:MFCD03840863
CID:61665
PubChem ID:160871011

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Propiedades químicas y físicas

Nombre e identificación

    • (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
    • (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
    • (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal
    • (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein
    • (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal
    • (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
    • Fluvastatin F-2
    • 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole
    • (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal
    • (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal
    • 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal
    • Fenal
    • 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL
    • 2-Propenal, 3-[3-(4-fluo
    • (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)
    • 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)
    • 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal
    • EC 425-370-4
    • DTXSID301153342
    • NS00077717
    • 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-
    • (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal
    • MFCD03840863
    • AC-26812
    • (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde
    • 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-
    • (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL
    • (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal
    • (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal
    • 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE
    • (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal
    • (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal
    • Q-102780
    • 129332-30-5
    • AC-29005
    • SCHEMBL5847130
    • A1-01698
    • AS-12807
    • AKOS015896063
    • CS-W008265
    • (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL
    • C20H18FNO
    • 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
    • DVWHSTKQJBIYCK-VMPITWQZSA-N
    • F0819
    • 93957-50-7
    • MDL: MFCD03840863
    • Renchi: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
    • Clave inchi: DVWHSTKQJBIYCK-VMPITWQZSA-N
    • Sonrisas: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O

Atributos calculados

  • Calidad precisa: 307.13700
  • Masa isotópica única: 307.137242360g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 23
  • Cuenta de enlace giratorio: 4
  • Complejidad: 427
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 22
  • Xlogp3: 4.4

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.10
  • Punto de fusión: 129.0 to 133.0 deg-C
  • Punto de ebullición: 497.643°C at 760 mmHg
  • Punto de inflamación: 254.8±28.7 °C
  • PSA: 22.00000
  • Logp: 5.24040
  • Sensibilidad: Sensitive to air

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Información de Seguridad

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047045-5g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98%
5g
¥44.00 2024-04-24
Ambeed
A112502-10g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98%
10g
$9.0 2025-02-20
Ambeed
A112502-100g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98%
100g
$82.0 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0819-25g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98.0%(GC)
25g
¥3100.0 2022-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E74870-100g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 98%
100g
¥325.0 2023-09-07
Key Organics Ltd
AS-12807-10MG
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
93957-50-7 >98%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-12807-1MG
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
93957-50-7 >98%
1mg
£37.00 2025-02-09
TRC
F595670-1000mg
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7
1g
$150.00 2023-05-18
Chemenu
CM147756-100g
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
93957-50-7 95%+
100g
$234 2021-08-05
Key Organics Ltd
AS-12807-100G
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
93957-50-7 >98%
100g
£275.00 2025-02-09

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 3 °C; 3 °C → rt; > 1 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 8 h, rt
Referencia
Process for preparing an indole compound
, India, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Chloroform-d ;  2 d, rt
Referencia
Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct Heterocyles
Mokar, Bhanudas Dattatray; Liu, Jinxian; Liu, Rai-Shung, Organic Letters, 2018, 20(4), 1038-1041

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  -5 °C; 10 min, 5 - 7 °C
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ;  1.5 h
Referencia
Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)
Cai, Zhengyan; Ning, Qi; Zhou, Weicheng, Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  3 h, 80 °C
Referencia
Method for preparation of (+)-fluvastatin
, Korea, , ,

Synthetic Routes 7

Condiciones de reacción
Referencia
Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenal
Chen, Weiping; Liao, Yongwei; Yang, Genjin; Zhang, Wannian, Zhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  45 min, -5 °C; 10 min, 5 - 7 °C
1.2 Solvents: Acetonitrile ;  5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
Referencia
Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their Analogues
Zacharia, James T.; Tanaka, Takanori; Hayashi, Masahiko, Journal of Organic Chemistry, 2010, 75(22), 7514-7518

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
Referencia
Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde
Kalalbandi, Veerendra Kumar A.; Seetharamappa, J., Crystal Structure Theory and Applications, 2013, 2(4), 150-156

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  -5 °C; 45 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water ;  30 min, 22 °C
Referencia
Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)
Jin, Hong-ri; Chen, Xiao-fang; Yan, Qi-dong; Yang, Mei-ling, Hecheng Huaxue, 2008, 16(3), 358-361

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  45 min, -5 °C; 10 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ;  15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
Referencia
Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleus
Kalalbandi, Veerendra Kumar A.; Seetharamappa, J.; Katrahalli, Umesha, RSC Advances, 2015, 5(48), 38748-38759

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Referencia
Vinylformylation utilizing propeniminium salts
Lee, George T.; Amedio, John C. Jr.; Underwood, Russell; Prasad, Kapa; Repic, Oljan, Journal of Organic Chemistry, 1992, 57(11), 3250-2

Synthetic Routes 13

Condiciones de reacción
Referencia
Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates
, United States, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  3 h, rt
Referencia
Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatin
Kale, Ajit Prabhakar; Kumar, Gangam Srikanth; Kapur, Manmohan, Organic & Biomolecular Chemistry, 2015, 13(45), 10995-11002

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  3 h, 80 °C
Referencia
A catalytic approach to the synthesis of (+)-fluvastatin analogue
Kim, Aejin; Kim, In Su, Bulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products

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